Aluminum zirconium pentachlorohydrex Gly

Description

Aluminum zirconium tetrachlorohydrex gly is a common active ingredient in personal care products as an antiperspirant agent. Its main mechanism of action is through blocking the pores via formation of polymer complex and preventing sweat from leaving the body.

Aluminum zirconium octachlorohydrex gly is complex that consists of aluminum zirconium octachlorohydrate and glycine. It is an active antiperspirant agent,. It diffuses into the sweat pores and prevents perspiration (sweat) from leaving the pores. The anhydrous form of the compound also has water-absorbing properties. Currently, the FDA allows the inclusion of this substance in concentrations of up to 20% in antiperspirants. Interestingly, this chemical has been studied in relation to its possible impact on the microbiome of the human underarms.

Aluminum zirconium pentachlorohydrex gly, or Aluminum Zirconium Tetrachlorohydrex Glycine, is commonly used as an antiperspirant in many deodorant products. It is a coordination complex of Aluminum Zirconium pentachlorohydrate and glycine. Its anhydrous form allows the molecule to absorb moisture.

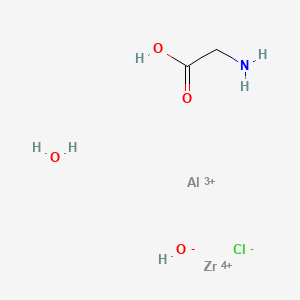

Structure

2D Structure

Properties

IUPAC Name |

aluminum;2-aminoacetic acid;zirconium(4+);chloride;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.Al.ClH.2H2O.Zr/c3-1-2(4)5;;;;;/h1,3H2,(H,4,5);;1H;2*1H2;/q;+3;;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYANSMZYIOPJFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.O.[OH-].[Al+3].[Cl-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8AlClNO4Zr+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134375-99-8, 134910-86-4, 174514-58-0, 90604-80-1, 125913-22-6 | |

| Record name | Aluminum zirconium trichlorohydrex gly [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134375998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium tetrachlorohydrex gly [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134910864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium octachlorohydrex gly [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium trichlorohydrex gly | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum zirconium tetrachlorohydrex gly | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum Zirconium Pentachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Trichlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Tetrachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Octachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O386558JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM TRICHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T27D6T99LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM OCTACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9D3YP29MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM PENTACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94703016SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Aluminum Zirconium Pentachlorohydrex Glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Aluminum Zirconium Pentachlorohydrex Glycine (B1666218) (AZPG), a key active ingredient in many antiperspirant products. This document details the chemical properties, synthesis methodologies, and analytical characterization techniques pertinent to researchers and professionals in drug development and cosmetic science.

Introduction

Aluminum Zirconium Pentachlorohydrex Glycine is a coordination complex of aluminum zirconium pentachlorohydrate and the amino acid glycine.[1][2] In the United States, it is an over-the-counter (OTC) drug product used as an antiperspirant agent.[1] Its primary function is to reduce perspiration by forming a temporary plug within the sweat duct, thus obstructing the flow of sweat to the skin's surface.[3][4][5] The glycine in the complex serves to buffer the compound and prevent the polymerization of the zirconium species in aqueous solutions, which is crucial for maintaining the efficacy and stability of the product.

Chemical and Physical Properties

The chemical structure of Aluminum Zirconium Pentachlorohydrex Glycine is a complex mixture of monomeric and polymeric Al/Zr species with hydroxide (B78521), chloride, and glycine.[5] The general chemical formula can be represented as Al₈Zr(OH)₂₃Cl₅·xH₂O complexed with glycine.[6][7] Key quantitative specifications for this compound are summarized in the table below.

| Property | Specification | Reference |

| Aluminum/Zirconium Atomic Ratio | 6.0:1 to 10.0:1 | [8] |

| (Aluminum + Zirconium)/Chloride Atomic Ratio | 2.1:1 to 1.51:1 | [8] |

| pH (in a 15% w/w aqueous solution) | 3.0 to 5.0 | [9] |

Synthesis of Aluminum Zirconium Pentachlorohydrex Glycine

The synthesis of Aluminum Zirconium Pentachlorohydrex Glycine involves the reaction of an aluminum source, a zirconium source, and glycine. A general methodology is outlined below, based on principles described in the patent literature for similar compounds.[10]

Experimental Workflow for Synthesis

References

- 1. ewg.org [ewg.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]

- 5. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]

- 7. aluminum zirconium pentachlorohydrex gly, 125913-22-6 [thegoodscentscompany.com]

- 8. uspbpep.com [uspbpep.com]

- 9. trungtamthuoc.com [trungtamthuoc.com]

- 10. CN105669777A - Aluminum zirconium octachlorohydrex glycine preparation method - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Aluminum Zirconium Pentachlorohydrex Glycine in Antiperspirants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum Zirconium Pentachlorohydrex Glycine (B1666218) (AZPG) is a common and highly effective active ingredient in over-the-counter (OTC) antiperspirant products. Its primary mechanism of action is the formation of a superficial, temporary plug within the eccrine sweat duct, physically obstructing the flow of sweat to the skin's surface. This guide provides a detailed examination of the chemical and physiological processes involved in this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of dermatology and cosmetic science.

Introduction

Excessive perspiration, or hyperhidrosis, and the desire for axillary dryness have driven the development of effective antiperspirant technologies. Among the most successful active ingredients are the aluminum-zirconium salt complexes. Aluminum Zirconium Pentachlorohydrex Glycine is a coordination complex of aluminum zirconium pentachlorohydrate and the amino acid glycine.[1] This complex is designed to be more efficacious and less irritating than earlier aluminum-based antiperspirants.[2] This document will elucidate the multi-faceted mechanism by which this compound achieves its sweat-reducing effects.

Chemical and Physical Properties

Aluminum Zirconium Pentachlorohydrex Glycine is a complex mixture of monomeric and polymeric Al3+ and Zr4+ ions, coordinated with hydroxide (B78521) (OH-), chloride (Cl-), and glycine molecules.[3] The glycine serves as a buffering agent, which helps to reduce the acidity of the aluminum-zirconium salts, thereby minimizing skin irritation.[4] Furthermore, glycine is believed to play a role in the polymerization and gelation process upon contact with sweat.[4] The anhydrous form of the compound also possesses the ability to absorb moisture.[3]

Mechanism of Action: The Formation of the Sweat Duct Plug

The core of Aluminum Zirconium Pentachlorohydrex Glycine's antiperspirant activity lies in its ability to form a physical blockage in the sweat duct. This process can be broken down into several key steps:

-

Application and Diffusion: The antiperspirant product is topically applied to the skin, typically in the axillary region. The active ingredient, Aluminum Zirconium Pentachlorohydrex Glycine, is formulated in a vehicle (e.g., stick, roll-on, aerosol) that facilitates its delivery to the skin surface and into the openings of the sweat ducts.

-

Interaction with Sweat: Upon contact with sweat, which has a higher pH (typically 4.0-6.8) than the antiperspirant formulation, the aluminum-zirconium-glycine complex begins to hydrolyze.[1] The pH of the local environment is a critical factor, with an optimal solution pH for the active ingredient being between 3.0 and 5.0.[1]

-

Polymerization and Gelation: The change in pH triggers the polymerization of the aluminum and zirconium hydroxides. These polymers, along with proteins and mucopolysaccharides present in sweat and the lining of the sweat duct, aggregate to form an insoluble, gel-like plug.[5][6] The zirconium component is thought to contribute to the formation of more durable and effective polymeric structures.[1]

-

Physical Obstruction: This amorphous, colloidal plug becomes lodged in the superficial portion of the eccrine sweat duct, creating a physical barrier that prevents sweat from reaching the skin's surface.[7]

-

Feedback Mechanism: The blockage of the sweat duct is believed to trigger a feedback mechanism within the sweat gland, signaling it to reduce sweat production.[8]

-

Plug Desquamation: The plug is temporary and is gradually sloughed off along with the natural shedding of skin cells (desquamation), at which point normal sweating resumes.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the sequential steps of the plug formation process.

Quantitative Efficacy Data

The efficacy of antiperspirants containing Aluminum Zirconium Pentachlorohydrex Glycine is typically measured by the percentage of sweat reduction. The U.S. Food and Drug Administration (FDA) requires over-the-counter antiperspirants to achieve at least a 20% reduction in sweat. "Clinical strength" formulations often demonstrate significantly higher efficacy.

| Active Ingredient Concentration | Sweat Reduction (%) | Study Population | Reference |

| 20% Aluminum Zirconium Tetrachlorohydrex Gly | Up to 90% | Not specified | [9] |

| "Clinical Strength" Aluminum Zirconium Trichlorohydrex Gly | 56% (daytime application) to 73% (night-time application) | Male panelists | [2] |

| Not Specified | 20% to 60% | Not specified | [10] |

Experimental Protocols for Efficacy Assessment

The evaluation of antiperspirant efficacy is conducted through standardized in-vivo and in-vitro methods.

In-Vivo Gravimetric Method (FDA Guideline 21 CFR 350.60)

This is the gold standard for assessing antiperspirant efficacy.[11]

Objective: To quantify the amount of sweat reduction following the application of an antiperspirant.

Methodology:

-

Subject Selection: A panel of subjects who are moderate to heavy sweaters is recruited.

-

Washout Period: Subjects undergo a washout period (typically 17 days) where they refrain from using any antiperspirant or deodorant products.[12]

-

Baseline Measurement: Baseline sweat production is measured for each axilla.

-

Product Application: The test antiperspirant is applied to one axilla, and a control (placebo or no treatment) is applied to the other. Application is typically done for a specified number of consecutive days.

-

Sweat Collection: After the treatment period, subjects are placed in a controlled environment with elevated temperature and humidity (a "hot room") to induce sweating. Pre-weighed absorbent pads are placed in each axilla to collect sweat for a defined period.[11]

-

Gravimetric Analysis: The pads are weighed after the collection period to determine the amount of sweat produced in each axilla.

-

Calculation of Efficacy: The percentage of sweat reduction is calculated by comparing the sweat produced in the treated axilla to the control axilla.

In-Vitro Models

In-vitro models are valuable for screening formulations and for mechanistic studies.

Objective: To simulate the conditions of the sweat duct and observe the formation of the antiperspirant plug.

Methodology (Microfluidic Device):

-

Device Setup: A microfluidic device with channels mimicking the dimensions of a human sweat duct is used.[8]

-

Artificial Sweat: A solution of artificial sweat, containing proteins and other key components, is perfused through the microfluidic channel.

-

Antiperspirant Introduction: The antiperspirant formulation is introduced into the system.

-

Observation: The formation of the gel-like plug at the interface of the antiperspirant and the artificial sweat is observed and analyzed, often using microscopy and spectroscopic techniques.[8]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the efficacy of an antiperspirant formulation.

Conclusion

The mechanism of action of Aluminum Zirconium Pentachlorohydrex Glycine is a well-established process involving the formation of a temporary, physical plug within the sweat duct. This process is initiated by the change in pH upon contact with sweat, leading to the hydrolysis and polymerization of the aluminum and zirconium salts in conjunction with sweat components. The resulting gel-like plug effectively blocks the flow of perspiration. The inclusion of glycine serves to buffer the formulation, enhancing its tolerability on the skin. The efficacy of this active ingredient is quantifiable through standardized in-vivo and in-vitro experimental protocols, with the gravimetric method being the regulatory standard. A thorough understanding of this mechanism is crucial for the continued development of innovative and effective antiperspirant technologies.

References

- 1. grokipedia.com [grokipedia.com]

- 2. sweathelp.org [sweathelp.org]

- 3. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]

- 4. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and development of antiperspirant formulation from natural extract: An overview - Int J Pharm Chem Anal [ijpca.org]

- 6. dermnetnz.org [dermnetnz.org]

- 7. trial.medpath.com [trial.medpath.com]

- 8. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cosmileeurope.eu [cosmileeurope.eu]

- 11. contractlaboratory.com [contractlaboratory.com]

- 12. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

chemical structure and properties of aluminum zirconium pentachlorohydrex gly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum Zirconium Pentachlorohydrex Gly is a complex inorganic salt widely utilized as an active ingredient in over-the-counter (OTC) antiperspirant products. It is a coordination complex of aluminum zirconium pentachlorohydrate and the amino acid glycine (B1666218).[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and the analytical methodologies employed for its characterization.

Chemical Structure and Properties

This compound is not a single molecular entity but rather a complex mixture of polymeric aluminum and zirconium species coordinated with hydroxide (B78521), chloride, and glycine.[3] The glycine is incorporated to act as a buffer, mitigating the acidity of the aluminum-zirconium complexes and reducing the potential for skin irritation.[4][5]

The general chemical formula can be represented as a complex reaction product of aluminum zirconium pentachlorohydrate (Al₈Zr(OH)₂₃Cl₅·xH₂O) and glycine.[6][7]

Key Structural Features:

-

Polymeric Core: The core structure consists of polymeric chains of aluminum and zirconium atoms bridged by hydroxide (OH) groups.

-

Coordination with Glycine: Glycine molecules displace some of the water molecules that are normally coordinated to the metal ions.[1][2]

-

Variable Composition: The exact structure and degree of polymerization can vary depending on the manufacturing process, leading to variations in the Al:Zr and metal:chloride atomic ratios.[8][9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White powder | [10] |

| Molecular Weight | Approximately 263.75 g/mol (representative) | [11] |

| Solubility | Soluble in water and glycerol | [10] |

| pH (15% w/w aqueous solution) | 3.0 - 5.0 | [8] |

| Aluminum/Zirconium Atomic Ratio | 6.0:1 to 10.0:1 | [8][9] |

| (Aluminum + Zirconium)/Chloride Atomic Ratio | 2.1:1 to 1.51:1 | [8][9] |

Synthesis and Manufacturing

The synthesis of this compound generally involves the reaction of an aluminum source, a zirconium source, and glycine in an aqueous solution. While specific proprietary manufacturing processes vary, the general workflow can be illustrated as follows:

References

- 1. ewg.org [ewg.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]

- 4. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 6. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]

- 7. This compound, 125913-22-6 [thegoodscentscompany.com]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. trungtamthuoc.com [trungtamthuoc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. GSRS [gsrs.ncats.nih.gov]

early studies on aluminum zirconium pentachlorohydrex gly

An In-Depth Technical Guide on Foundational Studies of Aluminum Zirconium Pentachlorohydrex Glycine (B1666218) Complexes

Abstract

Aluminum Zirconium Pentachlorohydrex Glycine (AZG) is a key active ingredient in modern over-the-counter (OTC) antiperspirant formulations. As a coordination complex of aluminum zirconium pentachlorohydrate and the amino acid glycine, it represents a significant advancement over earlier, more acidic aluminum salts.[1][2] This technical guide provides a comprehensive review of the foundational and key studies that elucidate its mechanism of action, clinical efficacy, and toxicological safety profile. It summarizes quantitative data from pivotal clinical and dermal absorption studies, details the experimental protocols employed, and uses visualizations to clarify complex processes and relationships for researchers, scientists, and drug development professionals. The compiled evidence underscores the scientific basis for AZG's classification as a safe and effective agent for reducing perspiration.

Chemical Background and Historical Context

The use of aluminum salts as antiperspirant agents dates back to the early 20th century, starting with aluminum chloride (ACL).[3] While effective, early salts like ACL were highly acidic, leading to significant skin irritation and damage to clothing.[3] This prompted the development of buffered salts like aluminum chlorohydrate (ACH). Further innovation led to the creation of aluminum zirconium chlorohydrate glycine complexes (ZAGs), including pentachlorohydrex gly.[3] These complexes were designed to be more effective than ACH, particularly in anhydrous formulations.[3][]

Aluminum Zirconium Pentachlorohydrex Gly is a complex of aluminum zirconium pentachlorohydrate and glycine, where glycine displaces some of the water molecules coordinated to the metal ions.[1][2] Glycine acts as a buffering agent, raising the pH and reducing irritation compared to older salts.[3] It also plays a crucial role in stabilizing the complex in aqueous solutions, preventing the premature polymerization of zirconium species, which could otherwise reduce the antiperspirant's efficacy over time.[5]

Mechanism of Action: The Physical Plug Formation

The primary mechanism of action for AZG is not pharmacological but rather a physical obstruction of the eccrine sweat duct.[6][7] When applied to the skin, the salt complex dissolves in sweat and undergoes hydrolysis.[3][8] This process, driven by the change in pH upon contact with sweat, leads to the polymerization of the aluminum and zirconium species.[3] These polymers then interact and co-precipitate with proteins and peptides present in sweat, forming an amorphous, gel-like plug within the superficial portion of the sweat duct.[8][9] This plug physically blocks the duct, preventing sweat from reaching the skin's surface.[7][10] The plug is temporary and is gradually sloughed off as part of the natural skin renewal process, at which point normal sweating resumes.[7][11]

Pivotal Efficacy Studies

Early and subsequent clinical research focused on quantifying the sweat reduction efficacy of AZG-containing formulations, often in comparison to prescription-strength products. These studies were critical in establishing their performance and favorable irritation profile.

Data Presentation: Comparative Sweat Reduction

The following table summarizes the typical findings from clinical trials comparing an OTC anhydrous AZG antiperspirant with a prescription aluminum chloride product. The key outcome was to demonstrate non-inferiority in efficacy with a significant reduction in irritation.

| Parameter | OTC Anhydrous AZG AP | Prescription Aluminum Chloride AP | Non-Inferiority Boundary |

| Sweat Reduction Efficacy | Statistically similar | Statistically similar | < 20% difference |

| Axillary Irritation | Substantially lower | Significantly higher | N/A |

| Table 1: Summary of comparative clinical efficacy data. Studies demonstrated that OTC AZG formulations could provide sweat reduction statistically similar to prescription treatments, but with significantly less skin irritation.[8][12] |

Experimental Protocol: Clinical Efficacy Trial

A representative protocol for these comparative studies is detailed below.[12]

-

Panelist Selection: Subjects with a history of heavy underarm sweating (hyperhidrosis) were recruited for the studies.

-

Study Design: The studies were randomized and blinded. Each panelist had one underarm assigned to the OTC AZG product and the other to the prescription aluminum chloride product.

-

Product Application: Panelists applied the assigned product to the dry axilla every evening for a period of 7 to 10 days.

-

Sweat Collection: Gravimetric sweat collection was performed at baseline (Day 1, before application) and at subsequent time points (e.g., Day 7 and Day 10). This involves placing absorbent pads in the axilla under controlled temperature and humidity conditions for a set period and measuring the weight of sweat collected.

-

Irritation Evaluation: Dermatological evaluation for axillary irritation (e.g., redness, edema, itching) was conducted at each visit.

-

Data Analysis: Mixed model statistical techniques were used to analyze the sweat weight data. A 95% confidence interval was constructed to assess non-inferiority, with a pre-defined boundary condition (e.g., 20%) based on consumer perception of efficacy differences.[12]

Safety and Toxicological Profile

The safety of aluminum-containing antiperspirants has been extensively evaluated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Scientific Committee on Consumer Safety (SCCS).[1][11] A key focus of this research has been the potential for systemic exposure through dermal absorption.

Dermal Absorption Studies

Concerns about the systemic effects of aluminum necessitated robust studies to quantify its penetration through the skin. Early studies suggested very low absorption, and this was definitively confirmed by a key study using a ²⁶Al microtracer and Accelerator Mass Spectrometry (AMS), which can distinguish applied aluminum from natural background levels.[13]

| Study Type | Skin Condition | Dermal Absorption (% of Applied Dose) | Source |

| In-vivo (²⁶Al Microtracer) | Healthy, intact skin | 0.00052% | [11][13] |

| In-vitro (Franz Cell) | Healthy, intact skin | ≤0.07% | [14] |

| In-vivo (²⁶Al) | Healthy, intact skin | ~0.012% | [14] |

| Table 2: Summary of quantitative data from key dermal absorption studies. The data consistently demonstrates that an extremely small fraction of aluminum from antiperspirants is absorbed through healthy skin. |

The protocol for this definitive human study was designed to determine the absolute bioavailability of aluminum from a representative antiperspirant formulation.[13]

-

Test Formulation: A roll-on antiperspirant was prepared using aluminum chlorohydrate (ACH) labeled with the stable isotope ²⁶Al. ACH is considered representative of the gel-forming mechanism shared by AZG complexes.[15]

-

Volunteer Groups:

-

Test Group: Received a single topical application of the ²⁶Al-labeled antiperspirant formulation to the underarms.

-

Reference Group: Received a single intravenous (IV) dose of ²⁶Al-aluminium-citrate. This group is essential to normalize the urinary excretion data and calculate the absolute fraction absorbed from the topical application.

-

-

Sample Collection: For both groups, total urine output and periodic blood samples were collected for an extended period (e.g., up to 240 hours or more).

-

Sample Analysis: The concentration of ²⁶Al in the urine and blood samples was quantified using the highly sensitive technique of Accelerator Mass Spectrometry (AMS).

-

Bioavailability Calculation: The dermal fraction absorbed (Fabs) was calculated as the ratio of the total percentage of the dose excreted in urine following topical application to the total percentage of the dose excreted in urine following IV administration.[13]

Regulatory and Long-Term Safety Assessment

-

Regulatory Status: The FDA has reviewed the safety of aluminum zirconium chlorohydrex glycine ingredients and approved their use in OTC antiperspirant drug products at concentrations up to 20%.[1][9][16]

-

Carcinogenicity and Neurotoxicity: Despite public concerns, numerous scientific expert committees have evaluated the data and found no causal link between the use of aluminum-containing antiperspirants and the risk of breast cancer or Alzheimer's disease.[11][14] The SCCS concluded that exposure to aluminum from daily cosmetic use does not significantly add to the systemic body burden of aluminum from other sources like food and water.[11]

Physicochemical Characterization and Efficacy

The efficacy of AZG salts is closely related to their physicochemical properties, particularly the size of the aluminum and zirconium polymer species in the complex.

-

USP Specifications: The United States Pharmacopeia (USP) defines specifications for AZG solutions, including an aluminum-to-zirconium atomic ratio between 6.0:1 and 10.0:1 and an (aluminum plus zirconium)-to-chloride atomic ratio between 2.1:1 and 1.51:1.[17]

-

Polymer Size and Efficacy: Size exclusion chromatography has been used to separate the different polymer species within an AZG complex. These are often denoted as Peaks 1 through 5/6, in order of decreasing size. Studies have shown that a higher concentration of smaller aluminum species (specifically "Peak 4") is correlated with enhanced antiperspirant efficacy.[18] This is likely because these smaller oligomers can more effectively diffuse into the sweat duct to form the occlusive plug.

Conclusion

The body of scientific evidence from early and foundational studies demonstrates that Aluminum Zirconium Pentachlorohydrex Glycine is a highly effective antiperspirant agent with a well-established safety profile. Its mechanism relies on the formation of a temporary, physical plug in the sweat duct. Clinical trials have confirmed its efficacy, which is comparable to prescription-strength alternatives but with significantly less irritation. Furthermore, definitive toxicological studies using advanced methods have shown that dermal absorption of aluminum from these complexes is exceptionally low. This technical review of the core data affirms the scientific basis for the widespread use of AZG in OTC antiperspirant products.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. ewg.org [ewg.org]

- 3. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]

- 6. trial.medpath.com [trial.medpath.com]

- 7. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Aluminum Zirconium Tetrachlorohydrex GLY Ingredient Allergy Safety Information [skinsafeproducts.com]

- 11. cosmileeurope.eu [cosmileeurope.eu]

- 12. sweathelp.org [sweathelp.org]

- 13. publications.tno.nl [publications.tno.nl]

- 14. droracle.ai [droracle.ai]

- 15. health.ec.europa.eu [health.ec.europa.eu]

- 16. trial.medpath.com [trial.medpath.com]

- 17. uspbpep.com [uspbpep.com]

- 18. EP1638981B1 - Aluminum/zirconium/glycine antiperspirant actives stabilized with betaine - Google Patents [patents.google.com]

Toxicology Profile of Aluminum Zirconium Pentachlorohydrex Glycine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicology profile of Aluminum Zirconium Pentachlorohydrex Glycine (AZPG), an active ingredient commonly used in antiperspirant products. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Aluminum Zirconium Pentachlorohydrex Glycine is part of a class of aluminum-zirconium-glycine complexes that function as antiperspirants by forming a temporary plug in the sweat duct, thus reducing the flow of perspiration to the skin surface. The safety of these compounds has been reviewed by various regulatory and scientific bodies. The available toxicological data, primarily on related aluminum compounds, indicates a low potential for acute and systemic toxicity following dermal application due to very low skin penetration. This guide summarizes the key toxicological endpoints, presents available quantitative data, details relevant experimental protocols, and visualizes the mechanism of action and potential toxicological pathways.

Mechanism of Action

The primary function of Aluminum Zirconium Pentachlorohydrex Glycine is to reduce perspiration. This is achieved through a well-understood mechanism:

-

Application and Dissolution: When applied to the skin, the AZPG complex dissolves in sweat and/or skin moisture.

-

Hydrolysis and Polymerization: The acidic aluminum and zirconium salts hydrolyze and polymerize upon contact with the higher pH of sweat.

-

Gel Plug Formation: This process forms an amorphous, gel-like precipitate of metal hydroxides.

-

Duct Blockage: The gel plug physically obstructs the eccrine sweat gland duct, preventing sweat from reaching the skin's surface. This blockage is temporary and is naturally removed with the shedding of skin cells.

Caption: Workflow of antiperspirant action.

Toxicological Profile

The toxicological data for Aluminum Zirconium Pentachlorohydrex Glycine is often grouped with other aluminum-containing compounds. The primary route of exposure for this ingredient in cosmetic products is dermal.

Table 1: Acute Oral Toxicity of Representative Aluminum Compounds

| Compound | Species | LD50 (mg Al/kg bw) | Reference |

| Aluminum Bromide | Rat | 162 - 750 | |

| Aluminum Nitrate | Rat | 162 - 750 | |

| Aluminum Chloride | Rat | 162 - 750 | |

| Aluminum Sulfate | Rat | 162 - 750 | |

| Aluminum Bromide | Mouse | 164 - 980 | |

| Aluminum Nitrate | Mouse | 164 - 980 | |

| Aluminum Chloride | Mouse | 164 - 980 | |

| Aluminum Sulfate | Mouse | 164 - 980 |

There is limited information on the acute dermal toxicity of aluminum compounds. Systemic toxicity following a single dermal application is not expected due to low absorption.

Repeated dose oral toxicity studies have been conducted on various aluminum compounds. A 28-day oral toxicity study of aluminum chloride in rats established a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Subchronic Oral Toxicity of Aluminum Chloride

| Study Duration | Species | NOAEL (mg/kg bw/day) | Target Organs at Higher Doses | Reference |

| 28-Day | Rat | 300 | Blood, liver, thymus |

Chronic toxicity concerns are generally related to the potential for aluminum to accumulate in the body. However, the dermal absorption of aluminum from antiperspirants is very low.

Dermal Irritation: Aluminum zirconium complexes are generally considered non-irritating to the skin at concentrations used in antiperspirant products.

Ocular Irritation: While not a primary route of exposure for antiperspirants, accidental contact with the eyes may cause irritation.

Skin Sensitization: Aluminum compounds are not considered to be skin sensitizers. Extensive use in consumer products has not indicated a significant potential for inducing allergic contact dermatitis.

The genotoxic potential of aluminum compounds has been evaluated in a number of assays. The overall weight of evidence suggests that aluminum compounds are not genotoxic.

Table 3: Genotoxicity of Aluminum Compounds (Representative Data)

| Assay Type | Test System | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | Negative |

| In Vitro Chromosome Aberration | Mammalian Cells | Positive at high concentrations/cytotoxic conditions |

| In Vivo Micronucleus | Rodent Bone Marrow | Negative |

Studies on the reproductive and developmental toxicity of aluminum compounds have been conducted, primarily via the oral route. High doses of aluminum have been shown to cause developmental effects in animals, but these are generally observed at levels that also induce maternal toxicity. The relevance of these findings to dermal exposure from antiperspirants is considered low due to the minimal skin penetration.

The potential link between aluminum-containing antiperspirants and breast cancer has been a topic of public discussion. However, major scientific and regulatory bodies have not found a causal link.

Experimental Protocols

This test is used to determine the potential of a substance to induce contact sensitization.

-

Objective: To assess the skin sensitization potential of a test material after repeated application to the skin of human subjects.

-

Methodology:

-

Induction Phase: A small amount of the test material (e.g., a formulation containing AZPG) is applied to the skin under an occlusive or semi-occlusive patch. This is typically done on the back or arm of at least 50 volunteers. The patch is left in place for 24-48 hours. This process is repeated 9 times over a 3-week period at the same application site. The site is scored for any signs of irritation after each removal.

-

Rest Phase: A 10-21 day rest period follows the induction phase, during which no patches are applied. This allows for the development of an immune response if sensitization has been induced.

-

Challenge Phase: A challenge patch with the test material is applied to a new, previously unexposed skin site. The site is evaluated for a sensitization reaction (e.g., erythema, edema) at 24, 48, and 72 hours after patch removal.

-

-

Interpretation: A lack of reaction at the challenge site indicates that the material is not a sensitizer (B1316253) under the test conditions.

Caption: Human Repeat Insult Patch Test workflow.

This is an in vitro test to assess the mutagenic potential of a substance.

-

Objective: To detect point mutations (base substitutions and frameshifts) induced by a test chemical in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

-

Methodology:

-

Strains: At least five strains are used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Potential Toxicological Signaling Pathways

While the primary interaction of AZPG is the physical blockage of sweat ducts, the potential for absorbed aluminum to exert systemic effects has been studied. Aluminum has been shown to interfere with several cellular processes, although the relevance of these pathways to the low levels of dermal absorption from antiperspirants is uncertain.

One of the proposed mechanisms of aluminum-induced toxicity involves the induction of apoptosis (programmed cell death) through oxidative stress and mitochondrial pathways.

Caption: A potential pathway for aluminum-induced apoptosis.

Conclusion

Based on the available toxicological data for aluminum-containing compounds, Aluminum Zirconium Pentachlorohydrex Glycine is considered safe for use in antiperspirant products under the current conditions of use and concentration limits. The key to its safety profile is the extremely low dermal absorption, which limits systemic exposure. While some in vitro studies at high concentrations have shown potential for cellular effects, these are not considered relevant to the real-world use of antiperspirants. Standard toxicological testing for irritation and sensitization consistently demonstrates the low potential for these local effects on the skin.

In Vitro Analysis of Aluminum Zirconium Pentachlorohydrex Gly: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum Zirconium Pentachlorohydrex Gly is a common active ingredient in antiperspirant products. Its primary mechanism of action is the formation of an occlusive plug within the eccrine sweat duct, thereby physically blocking the flow of sweat to the skin surface. This technical guide provides an in-depth overview of the core principles and methodologies for the in vitro evaluation of this compound. It covers the fundamental mechanism of action, conceptual protocols for assessing efficacy through sweat duct occlusion models and protein aggregation assays, and detailed protocols for safety and toxicity evaluation using cytotoxicity assays and reconstructed human epidermis models. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of antiperspirant technologies.

Core Mechanism of Action: Occlusive Plug Formation

The primary antiperspirant effect of this compound is achieved through a physical blockage of the sweat duct. When applied to the skin, the salt complex dissolves in sweat and interacts with proteins and mucopolysaccharides present in the sweat and lining the duct. This interaction leads to the formation of a gel-like, amorphous aluminum-zirconium-protein complex that acts as a plug, preventing sweat from reaching the skin's surface. The acidic nature of the aluminum-zirconium salts contributes to the precipitation and aggregation of these proteins.

The following diagram illustrates the proposed mechanism of action.

In Vitro Efficacy Assessment

Conceptual Protocol: Microfluidic Sweat Duct Occlusion Model

This protocol describes a conceptual in vitro model to simulate and quantify the occlusion of a sweat duct by this compound. This model utilizes a microfluidic device to mimic the dimensions and flow characteristics of a human eccrine sweat duct.

Objective: To visually and quantitatively assess the formation of an occlusive plug by this compound in a simulated sweat duct environment.

Materials:

-

Microfluidic device with channels mimicking sweat duct dimensions (e.g., 10-50 µm diameter).

-

Syringe pump for precise fluid control.

-

Artificial sweat solution (containing salts, urea, lactic acid, and proteins like albumin).

-

This compound solution at various concentrations.

-

Microscope with imaging capabilities.

-

Image analysis software.

Experimental Workflow:

Procedure:

-

Prime the microfluidic device with the artificial sweat solution.

-

Establish a baseline flow rate using the syringe pump and record images of the clear microchannels.

-

Introduce the this compound solution into the microchannels at a controlled flow rate.

-

Incubate the device for a defined period (e.g., 30 minutes) to allow for the interaction between the compound and the artificial sweat proteins.

-

Re-introduce the flow of artificial sweat to challenge the stability of any formed plugs.

-

Capture images of the microchannels at regular intervals.

-

Analyze the images to quantify the degree of occlusion, for example, by measuring the change in the open channel area.

Protein Aggregation Assay using Turbidimetry

This assay quantifies the aggregation of proteins in the presence of this compound by measuring the turbidity of the solution.

Objective: To determine the concentration-dependent effect of this compound on the aggregation of sweat proteins.

Materials:

-

Bovine Serum Albumin (BSA) as a model sweat protein.

-

Phosphate-buffered saline (PBS).

-

This compound stock solution.

-

Spectrophotometer or plate reader capable of measuring absorbance at a wavelength in the visible range (e.g., 340-600 nm).

Procedure:

-

Prepare a solution of BSA in PBS at a concentration representative of sweat.

-

In a 96-well plate, add the BSA solution to each well.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Measure the absorbance (turbidity) of each well at regular intervals.

Illustrative Data Presentation:

| Concentration of AZPG (mg/mL) | Mean Turbidity (AU) at 30 min | Standard Deviation |

| 0 (Control) | 0.05 | 0.01 |

| 1 | 0.25 | 0.03 |

| 5 | 0.68 | 0.05 |

| 10 | 1.12 | 0.08 |

| 20 | 1.45 | 0.11 |

In Vitro Safety and Toxicity Assessment

MTT Cytotoxicity Assay on Human Keratinocytes (HaCaT cells)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Objective: To evaluate the potential cytotoxicity of this compound on human keratinocytes.

Materials:

-

HaCaT (human keratinocyte) cell line.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent.

-

96-well cell culture plates.

-

Microplate reader.

Experimental Workflow:

Procedure:

-

Seed HaCaT cells in a 96-well plate and incubate until they reach a desired confluency.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test compound.

-

Incubate the cells for a specified exposure time (e.g., 24 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Illustrative Data Presentation:

| Concentration of AZPG (mg/mL) | Mean Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 0.1 | 98.5 | 4.8 |

| 1 | 95.2 | 6.1 |

| 10 | 88.7 | 7.3 |

| 50 | 75.4 | 8.9 |

| 100 | 52.1 | 9.5 |

Reconstructed Human Epidermis (RhE) Skin Irritation Test (OECD TG 439)

This test method provides an in vitro model for assessing the skin irritation potential of a substance by using a reconstructed human epidermis that mimics the properties of the upper layers of human skin.[1][2]

Objective: To determine the skin irritation potential of this compound according to the OECD Test Guideline 439.

Materials:

-

Commercially available Reconstructed Human Epidermis (RhE) tissue models.

-

Assay medium provided by the RhE model manufacturer.

-

This compound.

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate).

-

Negative control (e.g., Phosphate-Buffered Saline).

-

MTT solution.

-

Isopropanol or other suitable solvent.

-

24-well plates.

-

Plate reader.

Experimental Workflow:

Procedure:

-

Pre-incubate the RhE tissues in the provided assay medium.

-

Topically apply the test substance (this compound), positive control, and negative control to the surface of the RhE tissues.

-

Incubate for the specified exposure period (e.g., 60 minutes).

-

Thoroughly rinse the tissues to remove the test substance.

-

Transfer the tissues to a fresh medium containing MTT and incubate.

-

Extract the formazan from the tissues using a suitable solvent (e.g., isopropanol).

-

Measure the optical density of the formazan solution.

-

Calculate the percentage of tissue viability relative to the negative control. A substance is identified as an irritant if the mean tissue viability is reduced to 50% or less of the negative control.[2]

Conclusion

The in vitro evaluation of this compound provides crucial data on its efficacy and safety profile. The primary mechanism of action, the formation of an occlusive plug, can be investigated using models that simulate the sweat duct environment and protein aggregation assays. Furthermore, established in vitro methods, such as the MTT assay on keratinocytes and the Reconstructed Human Epidermis skin irritation test, offer robust and ethically sound alternatives to animal testing for safety assessment. While specific quantitative data for the pentachlorohydrex gly variant is limited in public literature, the methodologies outlined in this guide provide a strong framework for the comprehensive in vitro characterization of this and related antiperspirant compounds. Further research is encouraged to generate specific data for this widely used ingredient to build a more complete toxicological and efficacy profile.

References

Spectroscopic Analysis of Aluminum Zirconium Pentachlorohydrex Gly: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Aluminum Zirconium Pentachlorohydrex Gly, a key active ingredient in many antiperspirant formulations. Due to the complex and often amorphous nature of this coordination polymer, a multi-faceted spectroscopic approach is essential for its characterization. This document details experimental protocols and expected spectral data for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the development, quality control, and mechanistic studies of antiperspirant technologies. While specific data for this compound is limited in publicly available literature, this guide synthesizes information from analogous compounds, including aluminum chlorohydrates, zirconium complexes, and metal-glycine complexes, to provide a robust analytical framework.

Introduction

This compound is a complex inorganic polymer used to reduce perspiration.[1][2] Its mechanism of action is believed to involve the formation of a temporary plug within the sweat duct, physically obstructing the flow of sweat to the skin's surface.[3][4] The efficacy and stability of this complex are dependent on its chemical structure, molecular size distribution, and the coordination environment of the aluminum and zirconium centers. Spectroscopic techniques are invaluable tools for elucidating these properties.

Spectroscopic Methodologies

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, it is particularly useful for confirming the presence of glycine (B1666218) and hydroxyl groups, and for probing the coordination environment of the metal centers.

| Wavenumber Range (cm⁻¹) | Assignment | Expected Observations for this compound |

| 3600 - 3000 | O-H stretching (water, hydroxides), N-H stretching (glycine) | Broad bands indicating hydrogen bonding. |

| 3000 - 2800 | C-H stretching (glycine) | Weak to medium absorption bands. |

| ~1610 | Asymmetric COO⁻ stretching (coordinated carboxylate of glycine) | A strong band, shifted from the position in free glycine (~1585 cm⁻¹). |

| ~1415 | Symmetric COO⁻ stretching (coordinated carboxylate of glycine) | A strong band, shifted from the position in free glycine (~1413 cm⁻¹). |

| 1100 - 900 | Al-O-H and Zr-O-H bending modes | Broad absorptions characteristic of metal hydroxides. |

| Below 600 | Al-O and Zr-O stretching modes | Bands indicating the metal-oxygen framework of the polymer. |

Note: The exact peak positions can vary depending on the specific polymeric structure, hydration state, and the nature of the glycine coordination.

ATR-FTIR is a convenient technique for analyzing solid powder samples with minimal preparation.[5][6][7]

-

Sample Preparation: No specific sample preparation is required. A small amount of the this compound powder is placed directly onto the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum. Baseline correction may be applied if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For this compound, ²⁷Al and ⁹¹Zr NMR are particularly insightful for characterizing the coordination of the metal centers.

| Nucleus | Coordination Environment | Expected Chemical Shift (ppm) | Expected Line Shape |

| ²⁷Al | Tetrahedral (AlO₄) | 60 - 80 | Relatively sharp for a quadrupolar nucleus. |

| ²⁷Al | Octahedral (AlO₆) | 0 - 10 | Broader than tetrahedral signals due to higher asymmetry. |

| ⁹¹Zr | Various (e.g., 6, 7, 8-coordinate) | -100 to -200 | Very broad due to a large quadrupole moment. |

Note: The chemical shifts and line widths are highly sensitive to the symmetry of the local environment. The presence of multiple, overlapping broad signals is expected for an amorphous polymer.[8][9][10]

-

Sample Preparation: The powdered sample is packed into a zirconia rotor (e.g., 4 mm diameter).

-

Instrumentation: A high-field solid-state NMR spectrometer (e.g., 9.4 T or higher) equipped with a magic-angle spinning (MAS) probe.

-

Data Acquisition (²⁷Al MAS NMR):

-

Spectrometer Frequency: Corresponding to the magnetic field strength (e.g., 104.3 MHz at 9.4 T).

-

Magic-Angle Spinning Rate: 10 - 14 kHz.

-

Pulse Sequence: A single-pulse experiment with a short pulse duration (e.g., 1 µs) to excite the central transition.

-

Recycle Delay: A short recycle delay (e.g., 1 s) is typically sufficient due to the fast relaxation of quadrupolar nuclei.

-

-

Data Acquisition (⁹¹Zr Static NMR):

-

Due to the very large quadrupolar interaction of ⁹¹Zr, MAS is often not sufficient to narrow the lines. Static experiments using a wide-line echo pulse sequence (e.g., quadrupolar Carr-Purcell-Meiboom-Gill - QCPMG) are often employed.[11][12][13]

-

A very high magnetic field (e.g., 17.6 T or higher) is advantageous.[14]

-

-

Data Processing: Fourier transformation of the acquired free induction decay (FID) or echo train. Deconvolution of the spectra may be necessary to resolve different metal species.

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and is particularly sensitive to symmetric vibrations and metal-oxygen bonds. It can provide valuable information about the inorganic core of the this compound polymer.

| Wavenumber Range (cm⁻¹) | Assignment | Expected Observations |

| ~2970 | C-H stretching (glycine) | Weak to medium intensity bands. |

| ~1410 | Symmetric COO⁻ stretching (glycine) | A band that may be sensitive to coordination. |

| ~910 | C-C stretching (glycine) | A characteristic band for the glycine backbone.[15] |

| 600 - 400 | Al-O and Zr-O stretching modes | Bands corresponding to the metal-oxide framework. |

| Below 400 | Metal-ligand and lattice vibrations | Complex vibrational modes of the polymer network. |

-

Sample Preparation: The powder sample is placed on a microscope slide or in a sample holder.

-

Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 785 nm to minimize fluorescence), a notch filter to remove Rayleigh scattering, and a sensitive detector (e.g., CCD).

-

Data Acquisition:

-

Laser Power: Kept low (e.g., 1-5 mW) to avoid sample degradation.

-

Integration Time: 10 - 60 seconds.

-

Accumulations: Multiple spectra (e.g., 5-10) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: Cosmic ray removal and baseline correction are typically applied.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns of molecules. For a polymeric material like this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to analyze the distribution of smaller oligomeric species.

Due to the polymeric nature, a distribution of species is expected rather than a single molecular ion peak. The observed m/z values would correspond to various oligomers of the aluminum-zirconium-hydroxide-chloride-glycine complex. Fragmentation would likely involve the loss of water, glycine, and chloride ligands.

-

Sample Preparation: The sample is dissolved in a suitable solvent system, such as a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a small amount of acid (e.g., formic acid) to aid ionization.

-

Chromatography: Size-exclusion chromatography (SEC) can be used to separate the polymeric species by size prior to introduction into the mass spectrometer.[16][17]

-

Column: A column suitable for aqueous SEC.

-

Mobile Phase: An aqueous buffer, compatible with mass spectrometry.

-

-

Mass Spectrometry (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used to detect the cationic aluminum and zirconium complexes.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to resolve the isotopic patterns of the metal-containing species.

-

Fragmentation: Collision-induced dissociation (CID) can be used to obtain structural information.

-

Visualization of Workflows and Mechanisms

General Spectroscopic Analysis Workflow

References

- 1. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]

- 2. Aluminum Zirconium Tetrachlorohydrex GLY Ingredient Allergy Safety Information [skinsafeproducts.com]

- 3. 22: Antiperspirants and Deodorants | Plastic Surgery Key [plasticsurgerykey.com]

- 4. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jasco.co.uk [jasco.co.uk]

- 6. Surface analysis of powder binary mixtures with ATR FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Local order, disorder, and everything in between: using 91Zr solid-state NMR spectroscopy to probe zirconium-based metal–organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. osti.gov [osti.gov]

- 14. researchgate.net [researchgate.net]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]

- 17. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]

Navigating the Solubility Landscape of Aluminum Zirconium Pentachlorohydrex Gly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Aluminum Zirconium Pentachlorohydrex Gly, a key active ingredient in many antiperspirant and deodorant formulations. Understanding its behavior in various solvents is critical for formulation development, stability testing, and regulatory compliance. This document provides a summary of its solubility in common pharmaceutical and cosmetic solvents, detailed experimental protocols for solubility determination, and a visual representation of the analytical workflow.

Core Concepts in Solubility

Summary of Solubility Data

The following table summarizes the known and inferred solubility of this compound in various solvents. It is important to note that the complex's solubility can be influenced by factors such as the grade of the material, the specific aluminum-to-zirconium ratio, the glycine (B1666218) content, and the presence of other electrolytes or formulation excipients.

| Solvent | Solubility | Remarks |

| Water | Soluble | A primary solvent for aqueous-based formulations. The resulting solution typically has a pH between 3.0 and 5.0.[3][4] |

| Propylene (B89431) Glycol | Soluble | A common co-solvent and humectant in topical products.[1][2] |

| Dipropylene Glycol | Soluble | Another glycol solvent used in cosmetic and pharmaceutical preparations.[1][2] |

| Glycerol | Soluble | A polyol with good solubilizing properties for this complex.[5] |

| Ethanol | Soluble | Mentioned as a solvent for related aluminum zirconium complexes, suggesting potential solubility for the pentachlorohydrex gly form, especially in aqueous-alcoholic systems.[5] |

Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of this compound. The following methodology is a comprehensive approach based on the principles of the shake-flask method, a widely accepted technique for solubility measurement, coupled with a specific analytical procedure for quantifying the dissolved complex.

I. Materials and Equipment

-

Solute: this compound powder of a specified grade.

-

Solvents: High-purity water, propylene glycol, dipropylene glycol, etc.

-

Equipment:

-

Analytical balance (accurate to 0.1 mg)

-

Thermostatically controlled shaking incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes (Class A)

-

pH meter

-

Titration apparatus (e.g., burette, magnetic stirrer) or an automated titrator.

-

-

Reagents for Titration:

-

EDTA (ethylenediaminetetraacetic acid) solution (standardized, e.g., 0.1 M)

-

Xylenol orange indicator

-

Buffer solutions (for pH adjustment)

-

Deionized water

-

II. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the selected solvent in a sealed container (e.g., a screw-cap flask). The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Place the sealed containers in a thermostatically controlled shaking incubator set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant rate for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After the equilibration period, allow the flasks to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. The filtration should be performed quickly to minimize any temperature changes that could affect solubility. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

-

Analysis of the Saturated Solution (Complexometric Titration):

-

Accurately dilute a known volume of the clear, filtered saturated solution with deionized water in a volumetric flask.

-

The concentration of the aluminum-zirconium complex in the diluted solution can be determined by a complexometric titration with EDTA. This method is based on the chelation of the metal ions (Al³⁺ and Zr⁴⁺) by EDTA.

-

A detailed analytical procedure for the determination of aluminum and zirconium in antiperspirant salts is described in USP monographs and related analytical literature.[6] A general procedure involves:

-

Adjusting the pH of the sample solution.

-

Adding a known excess of standardized EDTA solution.

-

Back-titrating the excess EDTA with a standardized metal ion solution (e.g., zinc sulfate (B86663) or lead nitrate) using a suitable indicator such as xylenol orange. Alternatively, direct titration methods for zirconium and aluminum can be employed under specific pH conditions.[6]

-

-

-

Calculation of Solubility:

-

From the titration results, calculate the concentration of the this compound in the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This comprehensive guide provides a foundational understanding of the solubility of this compound and a robust framework for its experimental determination. For professionals in research, development, and quality control, this information is pivotal for creating effective, stable, and compliant antiperspirant and deodorant products. Further research to establish quantitative solubility curves at different temperatures and in a wider range of co-solvent systems would be a valuable contribution to the field.

References

Thermal Stability of Aluminum Zirconium Pentachlorohydrex Gly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal stability of Aluminum Zirconium Pentachlorohydrex Gly, a key active ingredient in many antiperspirant formulations. Understanding the thermal properties of this complex is crucial for ensuring product safety, efficacy, and stability throughout its lifecycle, from manufacturing to consumer use. This document details the experimental methodologies for assessing thermal stability, presents quantitative data derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and outlines the expected thermal decomposition pathway. The information herein is intended to support research, development, and quality control of products containing this compound.

Introduction